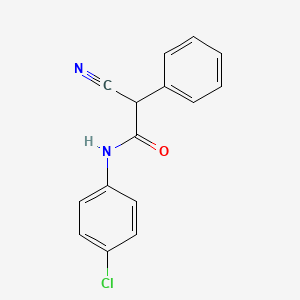

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)14(10-17)11-4-2-1-3-5-11/h1-9,14H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMJZQDZYUJADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide typically begins with 4-chloroaniline and benzyl cyanide.

Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous conditions, particularly targeting the acetamide group. This reaction typically requires acidic or basic catalysis and leads to the formation of carboxylic acids or their salts, depending on the pH.

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Acetamide Hydrolysis | Aqueous acid/base | 2-Cyano-2-phenylacetic acid or salt | Nucleophilic attack on carbonyl carbon |

Nucleophilic Substitution

The cyano group enhances the compound’s electrophilicity, enabling reactions with nucleophiles such as alcohols or amines:

-

Acylation : Reaction with nucleophiles like hydroxylamine can lead to nitrile oxide formation.

-

Cyanide Liberation : Under strongly acidic or basic conditions, the cyano group may release as cyanide ion, though this requires harsh conditions.

Spectral and Structural Insights

Key spectral data and structural features influencing reactivity:

-

NMR : Downfield shifts for aromatic protons (δ 7.37–8.05 ppm) and NH protons (δ 8.10–12.54 ppm) .

-

MS : Molecular ion peak at m/z 302 for thiazole derivatives .

Biological Activity Correlation

While not a direct reaction, the compound’s reactivity informs its biological behavior:

-

Antimicrobial Action : The cyano group’s electrophilicity may disrupt bacterial cell membranes (e.g., Xanthomonas oryzae) .

-

Therapeutic Potential : Structural analogs exhibit anticancer and antimicrobial properties, suggesting similar bioactivity .

Reaction Optimization

Key parameters for controlling reaction outcomes:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide. For instance, a study evaluated its effectiveness against several bacterial strains. The compound demonstrated significant antibacterial activity, with effective concentration values (EC50) indicating its potential as a therapeutic agent.

| Compound | Bacterial Strain | EC50 (µM) |

|---|---|---|

| This compound | Xanthomonas oryzae | 156.7 |

| This compound | Xanthomonas axonopodis | 144.7 |

| This compound | Xanthomonas oryzae pv. oryzicola | 194.9 |

These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly in agricultural settings where bacterial pathogens pose significant threats to crop health .

1.2 Neurological Research

This compound has also been investigated for its effects on the central nervous system (CNS). Its structure allows it to penetrate the blood-brain barrier, making it a candidate for studying neurological disorders. In animal models, it has shown promise as a partial agonist at cannabinoid receptors, which are implicated in pain modulation and other CNS functions .

Agricultural Applications

2.1 Nematicidal Activity

In addition to its antibacterial properties, this compound has demonstrated nematicidal activity against Meloidogyne incognita, a significant pest in agriculture. The compound's ability to disrupt nematode development suggests potential use as a biopesticide.

| Application | Target Organism | Activity |

|---|---|---|

| Nematicidal | Meloidogyne incognita | Effective |

This application could be particularly beneficial in sustainable agriculture practices aimed at reducing chemical pesticide use .

Material Science Applications

Recent advancements have explored the use of this compound in developing new materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

3.1 Synthesis of Novel Polymers

The compound can serve as a precursor in synthesizing novel polymers that exhibit enhanced properties for industrial applications. Research indicates that incorporating this compound into polymer matrices can improve their resistance to various environmental factors .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Molecules focused on evaluating the antibacterial efficacy of derivatives of this compound against various pathogens affecting crops. The study found that certain derivatives exhibited lower EC50 values compared to traditional bactericides, indicating their potential as effective alternatives in agricultural pest management .

Case Study 2: Neurological Effects

Research conducted on the neurological effects of this compound revealed its role as a cannabinoid receptor agonist in rat models. The findings suggested that it could alleviate symptoms associated with neuropathic pain, paving the way for further investigations into its therapeutic potential for treating chronic pain conditions .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Insecticidal Activity

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) exhibit 2–3× higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid insecticide. The pyridine and thienopyridine cores enhance binding to insect nicotinic acetylcholine receptors .

Enzyme Inhibition

- Halogen-Substituted Maleimides: N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 µM) and its fluoro-, bromo-, and iodo-analogs show comparable inhibitory potency against monoacylglycerol lipase (MGL), indicating that halogen size minimally affects activity in this scaffold .

Intermediate Utility

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide serves as a precursor for 5-chloro-isatin, a key intermediate in indole alkaloid synthesis .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is used to synthesize sulfur-containing heterocycles, leveraging its nitro and sulfonyl groups for regioselective reactions .

- N-(4-Chlorophenyl)-2-cyano-2-phenylacetamide’s cyano group could facilitate cyclization reactions or act as a directing group in metal-catalyzed cross-couplings.

Structural Analog Comparison Table

Physicochemical Properties

- Electron-Withdrawing Groups: The cyano group in this compound increases electrophilicity compared to analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where the nitro group dominates electronic effects .

- Solubility and Stability: Derivatives with sulfonyl or nitro groups (e.g., 131456-85-4, ) exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobicity, whereas the cyano group may improve solubility in aprotic solvents .

Biological Activity

N-(4-chlorophenyl)-2-cyano-2-phenylacetamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and potential anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 274.72 g/mol. The compound features a cyano group and a chlorophenyl moiety, which are crucial for its biological activity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits effective antibacterial activity, making it a candidate for further investigation in drug development.

- Case Study : In vitro evaluations have shown that derivatives of this compound can inhibit the growth of bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC) for some derivatives was reported to be as low as 156.7 µM, outperforming established antibacterial agents like thiodiazole copper .

| Compound | EC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 156.7 | Xanthomonas oryzae |

| Bismerthiazol | 230.5 | - |

| Thiodiazole copper | 545.2 | - |

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown potential antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively, suggesting a broader spectrum of antimicrobial action.

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that the structural features of this compound could allow it to interact with cancer cell pathways, potentially inhibiting proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells and possibly cancer cells:

- Enzyme Inhibition : The cyano group and phenylacetamide moiety are believed to facilitate binding to active sites on enzymes, inhibiting their catalytic activity.

- Cell Membrane Disruption : Scanning electron microscopy studies have indicated that this compound can cause cell membrane rupture in bacteria, leading to cell death .

Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

- Antibacterial Evaluation : A study evaluating various phenylacetamides found that the tested compounds exhibited promising antibacterial activity against multiple strains, reinforcing the potential of this compound as a lead for antibiotic development .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds, suggesting that modifications in the chlorophenyl substitution could enhance biological activity.

- Nematicidal Activity : Some derivatives have also been tested for nematicidal effects against Meloidogyne incognita, demonstrating significant mortality rates at certain concentrations .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-cyano-2-phenylacetamide?

The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, similar compounds like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via substitution of nitro groups under alkaline conditions, followed by iron powder reduction in acidic media, and condensation with cyanoacetic acid using coupling agents . For the target compound, analogous steps may include substituting a nitro or halogen group on the phenyl ring, followed by cyanoacetamide coupling. Reaction optimization (e.g., solvent choice, catalyst) is critical for yield improvement .

Q. What safety protocols are essential when handling this compound?

Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Reactions should be conducted in fume hoods due to potential toxic vapor release. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. These protocols align with safety guidelines for structurally related chloroacetamides .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For instance, crystal structures of N-(4-chlorophenyl) trichloroacetamide derivatives reveal dihedral angles between aromatic rings (60–80°) and N–H···O hydrogen bonds stabilizing molecular packing . Discrepancies in NMR or IR data can be cross-validated against crystallographic data to confirm tautomeric forms or steric effects.

Q. What strategies optimize the design of bioactive derivatives from this compound?

Derivative design focuses on modifying the phenyl or cyano groups to enhance bioactivity. For example:

- Thiazole derivatives : React with thiourea or phenacyl bromides to form heterocyclic moieties, as demonstrated in anti-tumor thiazole syntheses .

- QSAR-guided substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at specific positions to improve binding affinity. Studies on substituted phenyl chloroacetamides show substituent effects on logP and Hammett constants correlate with biological activity .

Q. How can QSAR models predict the biological activity of this compound analogs?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like molecular weight, hydrophobicity (logP), and electronic parameters (Hammett σ). For chloroacetamides, regression analysis has shown that para-substituted electron-withdrawing groups enhance antimicrobial activity. Computational tools (e.g., Gaussian for DFT calculations) validate steric and electronic effects .

Q. What role do intermolecular interactions play in the crystallographic packing of this compound?

Crystal packing is stabilized by weak interactions:

- N–H···O hydrogen bonds between amide groups (2.8–3.0 Å).

- C–H···O interactions involving cyano or phenyl groups.

- Halogen bonding from the chloro substituent (Cl···π interactions at 3.4 Å). These interactions influence solubility and melting points, critical for formulation studies .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected NMR shifts) may arise from dynamic processes like keto-enol tautomerism. Use variable-temperature NMR or crystallography to confirm static structures .

- Experimental Design : For bioactivity assays, include positive controls (e.g., chloramphenicol for antimicrobial tests) and validate purity via HPLC (>95%) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.